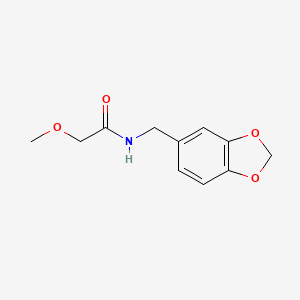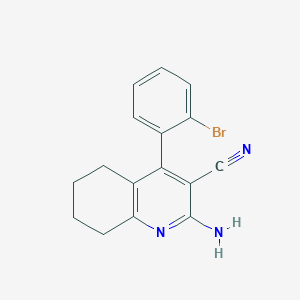
2-amino-4-(2-bromophenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-(2-bromophenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile, also known as ABT-199, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancer cells and plays a major role in cancer cell survival. ABT-199 selectively binds to BCL-2 and induces apoptosis in cancer cells, making it a promising therapeutic agent for the treatment of cancer.
Mécanisme D'action
2-amino-4-(2-bromophenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile selectively binds to BCL-2 and prevents its interaction with pro-apoptotic proteins such as BIM, which leads to the activation of the apoptotic pathway. The binding of this compound to BCL-2 induces a conformational change in the protein, which results in the exposure of the BH3 domain. This allows the BH3 domain of this compound to interact with BCL-2 and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. This compound has a high degree of selectivity for BCL-2 and does not affect the expression of other anti-apoptotic proteins, making it potentially safer and more effective compared to other anti-cancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
2-amino-4-(2-bromophenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has several advantages for lab experiments, including its high degree of selectivity for BCL-2, its ability to induce apoptosis in cancer cells, and its potential to be used in combination with other anti-cancer drugs. However, this compound also has some limitations, including its potential to cause toxicity in normal cells and the development of resistance in cancer cells.
Orientations Futures
There are several future directions for the research and development of 2-amino-4-(2-bromophenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile. One direction is to optimize the synthesis of this compound to improve the yield and purity of the final product. Another direction is to investigate the potential use of this compound in combination with other anti-cancer drugs to improve its efficacy and reduce toxicity. Additionally, further research is needed to understand the mechanisms of resistance to this compound and to develop strategies to overcome this resistance. Finally, clinical trials are ongoing to evaluate the safety and efficacy of this compound in the treatment of various types of cancer.
Méthodes De Synthèse
The synthesis of 2-amino-4-(2-bromophenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile involves several steps, including the preparation of key intermediates and the final coupling reaction. The key intermediates include 2-bromobenzaldehyde, 2-aminothiophenol, and 2-(4-chlorophenyl)acetonitrile. The final coupling reaction involves the condensation of the key intermediates with the use of a coupling agent such as triethylamine. The synthesis of this compound has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
2-amino-4-(2-bromophenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has been extensively studied for its therapeutic potential in the treatment of cancer. It has shown promising results in preclinical studies and has entered clinical trials for the treatment of various types of cancer, including chronic lymphocytic leukemia, acute myeloid leukemia, and multiple myeloma. This compound has been shown to induce apoptosis in cancer cells, and its selectivity for BCL-2 makes it a potentially safer and more effective therapeutic agent compared to other anti-cancer drugs.
Propriétés
IUPAC Name |
2-amino-4-(2-bromophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3/c17-13-7-3-1-5-10(13)15-11-6-2-4-8-14(11)20-16(19)12(15)9-18/h1,3,5,7H,2,4,6,8H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXMPNKDORYSKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

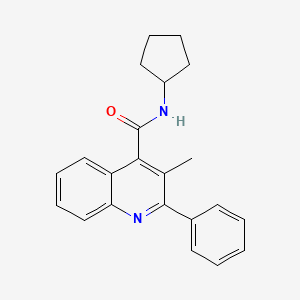
![2-(2-furoyl)-3H-benzo[f]chromen-3-one](/img/structure/B5811539.png)
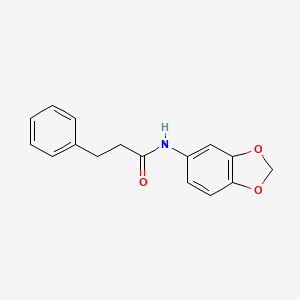
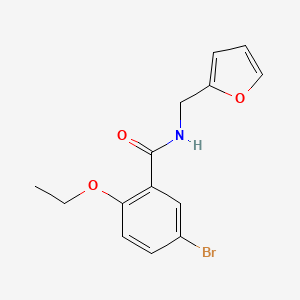







![6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5811596.png)

